molecular formula C17H15F4NO3S2 B14856826 3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate

3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate

Cat. No.: B14856826
M. Wt: 421.4 g/mol
InChI Key: UBZUFSZYEXKEJE-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) is a chemical compound with a complex structure that includes a benzothiazole ring, a phenyl group, and a fluoropropyl chain

Preparation Methods

The synthesis of Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) involves several steps. One common method includes the reaction of benzothiazole with 3-fluoropropyl bromide in the presence of a base, followed by the addition of phenyl magnesium bromide. The final step involves the reaction with trifluoromethanesulfonic acid to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropropyl chain, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoropropyl chain and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar compounds to Benzothiazolium, 3-(3-fluoropropyl)-2-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1) include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C17H15F4NO3S2

Molecular Weight

421.4 g/mol

IUPAC Name

3-(3-fluoropropyl)-2-phenyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C16H15FNS.CHF3O3S/c17-11-6-12-18-14-9-4-5-10-15(14)19-16(18)13-7-2-1-3-8-13;2-1(3,4)8(5,6)7/h1-5,7-10H,6,11-12H2;(H,5,6,7)/q+1;/p-1

InChI Key

UBZUFSZYEXKEJE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3S2)CCCF.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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